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Compound of Interest

1-(3,4,5-

Compound Name: Trichlorophenyl)piperazine
hydrochloride

CAS No.: 1909316-37-5

Cat. No.: B3380372

Get Quote

Executive Summary

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride (3,4,5-TCPP HCI) is a specialized

phenylpiperazine derivative characterized by a highly lipophilic, electron-deficient aromatic ring.
As a structural analog of the well-known serotonin probe m-chlorophenylpiperazine (mCPP),
this compound serves as a critical scaffold in the development of serotonin (5-HT) receptor
ligands and antifungal agents. Its unique 3,4,5-trichloro substitution pattern imparts significant
metabolic stability and alters the physicochemical profile compared to its mono- and di-
substituted homologs, making it a valuable tool for probing hydrophobic pockets within G-
protein coupled receptors (GPCRS).

This guide provides a comprehensive technical analysis of 3,4,5-TCPP HCI, covering its
chemical identity, validated synthesis protocols, biological applications, and safety standards.

Chemical Identity & Properties
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The identification of 1-(3,4,5-Trichlorophenyl)piperazine relies on the distinction between its

free base and hydrochloride salt forms. While the free base is the primary CAS-indexed entity,

the hydrochloride salt is the preferred form for biological handling due to improved water

solubility and stability.

Nomenclature and ldentifiers

Identifier

Detail

Chemical Name

1-(3,4,5-Trichlorophenyl)piperazine
hydrochloride

Common Abbreviations

3,4,5-TCPP HCI; 3,4,5-Trichloro-PP

CAS Number (Free Base)

67305-64-0 [1]

CAS Number (HCI Salt)

Not formally assigned in major public registries;
refer as HCI salt of 67305-64-0

Molecular Formula

C10H11CIsN2[1] - xHCI (typically
monohydrochloride: C1oH12ClaNz2)

Molecular Weight

265.57 g/mol (Free Base); ~302.03 g/mol
(Mono-HCI)

SMILES (Free Base)

Clclc(Clhc(Clhcc(N2CCNCC2)cl

hysicochemical Profile[1][2][3]

Property

Value /| Description

Appearance

Off-white to pale beige crystalline solid

Solubility (HCI Salt)

Soluble in DMSO (>20 mg/mL), Methanol;

Sparingly soluble in water

LogP (Predicted)

~3.8 (Free Base) — High lipophilicity due to
trichloro- motif

pKa (Predicted)

~8.9 (Piperazine secondary amine)

Melting Point

>220°C (Decomposition typical for HCI salts)
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Synthesis & Manufacturing Protocol

The synthesis of 3,4,5-TCPP HCI follows a nucleophilic aromatic substitution-cyclization
strategy. This method is preferred over palladium-catalyzed Buchwald-Hartwig couplings for
this specific substrate due to the high reactivity of the aniline precursor and cost-efficiency.

Reaction Scheme

The core workflow involves the condensation of 3,4,5-trichloroaniline with bis(2-
chloroethyl)amine hydrochloride.

3,4,5-Trichloroaniline
(Starting Material)

Cyclization -HCl Workup: NaOH Purification Salt Formation: Crystallization 1-(3,4,5-Trichlorophenyl)
By TE Rl (Reflux, 12-24h) (Free Base Formation) HCI/Ethanol piperazine HCI

Solvent: Chlorobenzene
or n-Butanol

Click to download full resolution via product page

Figure 1: Synthetic pathway for 1-(3,4,5-Trichlorophenyl)piperazine HCI via cyclization.

Step-by-Step Protocol

Reagents:

3,4,5-Trichloroaniline (1.0 eq)

Bis(2-chloroethyl)amine hydrochloride (1.1 eq)

Solvent: Diglyme or Chlorobenzene (High boiling point required)

Base: Anhydrous K2COs (Optional, to scavenge acid if not using fusion method)

Procedure:
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e Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer,
dissolve 3,4,5-trichloroaniline in the chosen solvent (e.g., chlorobenzene).

» Addition: Add bis(2-chloroethyl)amine hydrochloride. If performing a neat fusion (solvent-
free), mix the solids thoroughly.

e Cyclization: Heat the mixture to reflux (approx. 130-150°C) for 18-24 hours. The reaction is
driven by the nucleophilic attack of the aniline nitrogen on the alkyl chlorides.

o Critical Control Point: Monitor by TLC or HPLC. The trichloro-substitution deactivates the
aniline ring, potentially requiring longer reaction times than mono-substituted analogs.

o Workup: Cool the reaction mixture. If a solvent was used, evaporate under reduced
pressure.[2] Basify the residue with 10% NaOH solution to pH >10 to liberate the free base.

o Extraction: Extract the free base into Dichloromethane (DCM) or Ethyl Acetate. Wash with
brine and dry over NazSOa.

e Salt Formation: Dissolve the crude free base in minimal ethanol. Slowly add concentrated
HCI (or HCI in dioxane) with stirring at 0°C.

» Crystallization: The hydrochloride salt will precipitate. Filter the solid and wash with cold
ether to remove unreacted aniline. Recrystallize from Ethanol/Water for high purity (>98%).

Biological Applications & Pharmacophore[5][6][7][8]
[9]

The 1-arylpiperazine scaffold is a "privileged structure” in medicinal chemistry, particularly for
serotonergic targets. The 3,4,5-trichloro motif serves as a bioisostere for other lipophilic groups
(e.g., trifluoromethyl), enhancing membrane permeability and receptor hydrophobic
interactions.

Serotonin (5-HT) Receptor Ligand

Like its analog mCPP (1-(3-chlorophenyl)piperazine), 3,4,5-TCPP is investigated for activity at
5-HT receptors.
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e Mechanism: Phenylpiperazines typically act as non-selective agonists or antagonists at 5-
HT1A, 5-HT2A, and 5-HT2C receptors [2].

* SAR Insight: The addition of chlorine atoms at positions 3, 4, and 5 increases the bulk and
lipophilicity of the phenyl ring. This often shifts selectivity profiles, potentially favoring 5-HT2
subtypes or enhancing affinity for the serotonin transporter (SERT) [3].

Drug Development Intermediate

This compound is a key intermediate for:

e Antifungals: Azole antifungals often incorporate piperazine linkers to improve
pharmacokinetic profiles.

» Antipsychotics: Atypical antipsychotics (e.g., aripiprazole analogs) utilize substituted
phenylpiperazines to modulate dopamine/serotonin balance.

Phenylpiperazine Scaffold

Substituent Effect \Protonation Site

3,4,5-Trichloro Region Distal Nitrogen (N4)
(Hydrophobic Pocket Binding) (lonic Interaction / H-Bonding)

Affinity Modulation / Receptor Anchoring

Target Receptors:
5-HT1A, 5-HT2C, D2

Click to download full resolution via product page
Figure 2: Pharmacophoric mapping of 3,4,5-TCPP interactions with GPCR targets.[1]

Analytical Characterization

To validate the identity of synthesized 3,4,5-TCPP HCI, the following analytical signals are
expected:

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b3380372/docs?utm_src=pdf-body-img#1-3-4-5-trichlorophenyl-piperazine-hydrochloride-technical-guide
https://arabjchem.org/synthesis-of-novel-5-ht1a-arylpiperazine-ligands-binding-data-and-computer-aided-analysis-of-pharmacological-potency/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3380372?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 'H NMR (DMSO-de):
o 0 3.20-3.40 ppm (Broad m, 8H, Piperazine CHz).

o 0 7.20-7.50 ppm (s, 2H, Aromatic H at positions 2,6). Note: The symmetry of the 3,4,5-
substitution results in a simplified aromatic region (singlet).

o 0 9.00+ ppm (Broad s, NHz*, Exchangeable).
e Mass Spectrometry (ESI+):

o Major peak at m/z 265/267/269 (Characteristic chlorine isotope pattern for Cls).
e HPLC Purity:

o Column: C18 Reverse Phase.

o Mobile Phase: Acetonitrile/Water (+0.1% TFA).

o Retention Time: Expected to be longer than mCPP due to increased lipophilicity.
Safety & Handling (SDS Highlights)
Hazard Classification:
e Acute Toxicity: Harmful if swallowed (Category 4).

o Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category
2A).

e Specific Target Organ Toxicity: May cause respiratory irritation.
Handling Protocols:
e Engineering Controls: Use only in a chemical fume hood.

o PPE: Wear nitrile gloves, safety goggles, and a lab coat. Dust masks (N95) are
recommended if handling the dry powder salt.
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Storage: Store in a cool, dry place. The hydrochloride salt is hygroscopic; keep tightly sealed
under inert gas (Argon/Nitrogen) if possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 6. Ki Summary [bindingdb.org]

e To cite this document: BenchChem. [1-(3,4,5-Trichlorophenyl)piperazine Hydrochloride:
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3380372/docs#1-3-4-5-trichlorophenyl-piperazine-
hydrochloride-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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